4-(4-Ethylcyclohexyl)cyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

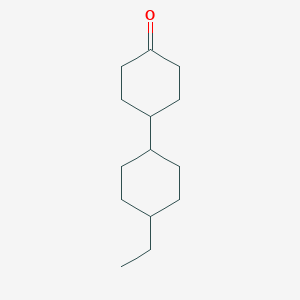

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethylcyclohexyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h11-13H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCIOWLZPJIEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450898, DTXSID101335281 | |

| Record name | 4-(4-Ethylcyclohexyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trans-4-Ethylcyclohexyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150763-13-6, 149975-97-3 | |

| Record name | 4-(4-Ethylcyclohexyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trans-4-Ethylcyclohexyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Ethylcyclohexyl)cyclohexanone

This guide provides a comprehensive technical overview of 4-(4-ethylcyclohexyl)cyclohexanone, a key intermediate in the synthesis of advanced liquid crystal materials. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's chemical and physical properties, detailed synthesis methodologies, structural characterization, and its pivotal role in the formulation of liquid crystal displays (LCDs) and other advanced optical materials.

Introduction

This compound, with the CAS number 150763-13-6 for the trans isomer, is a bicyclohexane derivative that has garnered significant interest for its application as a liquid crystal intermediate.[1] Its molecular structure, featuring two saturated cyclohexane rings, an ethyl substituent, and a polar ketone functional group, imparts unique properties that are highly desirable in the formulation of nematic liquid crystal mixtures.[2] These mixtures are fundamental components in a wide array of electro-optical devices, including flat-panel displays, optical shutters, and spatial light modulators.

The rigid bicyclohexane core contributes to the molecule's thermal and chemical stability, while the terminal ethyl group and the polar ketone moiety influence the mesomorphic properties, such as the clearing point and dielectric anisotropy, of the resulting liquid crystal materials.[2][3] This guide will explore the synthesis of this versatile molecule, its detailed characterization, and the underlying principles of its application in liquid crystal technology.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and application.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 4-(4-ethylcyclohexyl)cyclohexan-1-one, [4'-Ethyl-1,1'-bicyclohexyl]-4-one, 4'-Ethylbi(cyclohexan)-4-one | [1] |

| CAS Number | 150763-46-5 (trans-isomer) | |

| Molecular Formula | C₁₄H₂₄O | [1][2] |

| Molecular Weight | 208.34 g/mol | |

| Appearance | White crystalline solid | [1] |

| Purity | >98.0% (GC) available commercially |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. A common and industrially relevant pathway involves the synthesis of a biphenyl precursor followed by hydrogenation and oxidation. This multi-step approach allows for precise control over the final molecular architecture.

General Synthetic Strategy

A logical and well-established pathway to this compound initiates with biphenyl. The synthesis can be conceptually divided into three main stages, as illustrated in the workflow diagram below.

Caption: General synthetic workflow for this compound starting from biphenyl.

Experimental Protocols

A patented method outlines a five-step synthesis starting from biphenyl to produce the crucial alcohol intermediate.[4]

Step 1: Friedel-Crafts Acylation of Biphenyl

-

Objective: To introduce an acyl group onto the biphenyl core.

-

Protocol:

-

In a suitable reactor, biphenyl is reacted with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).[4]

-

The reaction is typically carried out in an inert solvent like dichloromethane or nitrobenzene.

-

The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is carefully quenched with ice-water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the acylated biphenyl derivative.

-

Step 2: Friedel-Crafts Alkylation

-

Objective: To introduce the ethyl group.

-

Protocol:

-

The acylated biphenyl from the previous step is reacted with an olefin (e.g., ethene) in the presence of a Lewis acid catalyst.[4]

-

The reaction conditions are optimized to favor mono-alkylation.

-

Step 3: Reduction of the Ketone

-

Objective: To reduce the ketone functionality to a methylene group.

-

Protocol:

-

The product from the alkylation step is subjected to a reduction reaction, such as a Wolff-Kishner or Clemmensen reduction, to convert the carbonyl group to a CH₂ group.[4]

-

Step 4: Oxidation and Acidolysis

-

Objective: To introduce a hydroxyl group on one of the phenyl rings.

-

Protocol:

Step 5: Catalytic Hydrogenation of the Phenol

-

Objective: To saturate both aromatic rings to form the bicyclohexyl system.

-

Protocol:

-

The 4-(4'-ethylphenyl)phenol is dissolved in a suitable solvent (e.g., ethanol, acetic acid) and subjected to catalytic hydrogenation.[4]

-

A heterogeneous catalyst such as palladium on carbon (Pd/C) or Raney nickel is employed.[5]

-

The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature.[4]

-

The reaction is monitored for hydrogen uptake. Upon completion, the catalyst is filtered off, and the solvent is removed to yield 4-(4-ethylcyclohexyl)cyclohexanol.

-

The final step involves the oxidation of the secondary alcohol to the corresponding ketone. A green and efficient method has been patented for this transformation.[6]

-

Objective: To selectively oxidize the secondary alcohol to a ketone.

-

Protocol:

-

An oxidant is prepared by mixing sodium tungstate dihydrate and phosphotungstic acid, followed by the addition of hydrogen peroxide.[6]

-

The reactant, 4-(4-ethylcyclohexyl)cyclohexanol, is dissolved in N-methylpyrrolidinone (NMP).[6]

-

The alcohol solution is added to the oxidant mixture.

-

The reaction is heated (e.g., to 80-90 °C) and stirred for several hours.[6]

-

The reaction progress is monitored by GC.

-

Upon completion, the NMP is removed by vacuum distillation.

-

The residue is extracted with a non-polar solvent like petroleum ether.

-

The organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, this compound.[6] This method is advantageous due to the use of hydrogen peroxide as a clean oxidant, with water being the only byproduct.[6]

-

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aliphatic region (approximately 0.8-2.5 ppm). The ethyl group would exhibit a triplet for the methyl protons and a quartet for the methylene protons. The protons on the cyclohexyl rings would appear as overlapping multiplets. The protons alpha to the carbonyl group would be the most downfield shifted among the ring protons.

-

¹³C NMR: The carbon NMR spectrum would show a characteristic peak for the carbonyl carbon in the range of 200-220 ppm. The remaining carbons of the two cyclohexyl rings and the ethyl group would appear in the aliphatic region (approximately 10-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing around 1715 cm⁻¹. Other significant absorptions will include C-H stretching vibrations of the ethyl and cyclohexyl groups in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (EI), would show the molecular ion peak (M⁺) at m/z = 208. The fragmentation pattern would be complex, involving cleavages of the cyclohexyl rings and the loss of the ethyl group.

Application in Liquid Crystals

This compound is a valuable component in the formulation of nematic liquid crystal mixtures.[2] Nematic liquid crystals are characterized by molecules that have long-range orientational order but no positional order.[7]

Structure-Property Relationships

The molecular structure of this compound is key to its function in liquid crystal mixtures.

Caption: Structure-property relationships of this compound in liquid crystals.

-

Rigid Bicyclohexyl Core: The two saturated cyclohexane rings provide a rigid, elongated molecular shape, which is essential for the formation of the nematic phase. This rigidity contributes to a high clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid) and enhances the thermal stability of the liquid crystal mixture.[2]

-

Terminal Ethyl Group: The flexible ethyl group at one end of the molecule influences the packing of the molecules in the liquid crystal phase. By varying the length of this alkyl chain, the melting point and the nematic range of the mixture can be fine-tuned. It also plays a role in determining the viscosity of the liquid crystal material.

-

Polar Ketone Group: The carbonyl group introduces a significant dipole moment into the molecule. This polarity is crucial for achieving a high dielectric anisotropy (Δε), which is a measure of the difference in the dielectric permittivity parallel and perpendicular to the molecular director. A large Δε is desirable for low-voltage operation of liquid crystal displays.[3]

By incorporating this compound and its derivatives into liquid crystal formulations, material scientists can precisely control the optical and electrical properties of the final mixture to meet the demanding requirements of modern display technologies.[2]

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound was not found, information from related cyclohexanone derivatives provides general guidance.[8][9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[8]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

Inhalation: Move the person to fresh air.[9]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[8]

-

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a strategically important molecule in the field of materials science, particularly for the development of advanced liquid crystal displays. Its synthesis, while multi-stepped, relies on well-established organic transformations, allowing for its production on a commercially viable scale. The unique combination of a rigid bicyclohexyl core, a terminal alkyl chain, and a polar ketone group provides a versatile platform for tuning the properties of nematic liquid crystal mixtures. A thorough understanding of its synthesis, characterization, and structure-property relationships is crucial for the continued innovation of high-performance electro-optical devices.

References

- CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)

- Bezborodov, V. S., Lapanik, V. I., & Sasnouski, G. M. (Year). New liquid crystalline cyclohexene and cyclohexane derivatives and compositions based upon them. Liquid Crystals, 29(4). (URL: [Link])

- General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC - NIH. (URL: [Link])

- CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl)

- Dhara, S., et al. (2015). Structure–property correlation of bicyclohexane nematic liquid crystals. Liquid Crystals, 42(2), 235-241. (URL: [Link])

- CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google P

- Dabrowski, R., Dziaduszek, J., & Bezborodov, V. S. (1996). Synthesis and mesomorphic properties of some cyclohex-2-en-1-one derivatives. Liquid Crystals, 20(5), 643-652. (URL: [Link])

- Liquid crystal - Wikipedia. (URL: [Link])

- Kozioł, A., et al. (Year). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity. (URL: [Link])

- A Process For The Synthesis Of 4 Methoxycyclohexanone - Quick Company. (URL: [Link])

- Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals - LillOA. (URL: [Link])

- WO1995020021A1 - Liquid crystal compound and liquid crystal composition containing the same - Google P

Sources

- 1. Cyclohexanone Factory - Cyclohexanone Price - HONGJIN CHEM [hongjinchem.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. surajitdhara.in [surajitdhara.in]

- 4. CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol - Google Patents [patents.google.com]

- 5. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 6. CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone - Google Patents [patents.google.com]

- 7. Liquid crystal - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

- 9. louisville.edu [louisville.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 4-(4-Ethylcyclohexyl)cyclohexanone (CAS: 150763-46-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Ethylcyclohexyl)cyclohexanone is a significant organic compound, primarily recognized for its role as a key intermediate in the synthesis of advanced materials, particularly liquid crystals.[1] Its molecular architecture, featuring a rigid bicyclohexyl core with a polar ketone functional group and a non-polar ethyl group, imparts the unique physicochemical properties essential for the development of liquid crystal displays (LCDs) and other organic electronic applications.[2] This guide provides a comprehensive overview of the technical properties, synthesis, spectral characteristics, and handling of this compound, serving as a vital resource for professionals in materials science and organic synthesis.

Chemical Identity and Nomenclature

-

IUPAC Name: 4-(4-ethylcyclohexyl)cyclohexan-1-one[2]

-

CAS Number: 150763-46-5[2]

-

Molecular Formula: C₁₄H₂₄O[2]

-

Molecular Weight: 208.34 g/mol [2]

-

Synonyms: 4-(trans-4-Ethylcyclohexyl)cyclohexanone, trans-4'-Ethyl-[1,1'-bi(cyclohexan)]-4-one[3]

Chemical Structure

Caption: 2D structure of this compound.

Physicochemical Properties

This compound is typically a colorless to almost colorless clear liquid at room temperature.[4] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Physical State | Liquid | [2] |

| Color | Colorless to almost colorless | [4] |

| Boiling Point | 299 °C at 760 mmHg | [3] |

| Density | 0.944 g/cm³ | [3] |

| Refractive Index | 1.4840 to 1.4880 | [3] |

| Flash Point | 127 °C | [3] |

| Solubility | Miscible with most organic solvents. Limited solubility in water. | [5][6] |

Synthesis and Purification

The primary synthetic route to this compound involves the oxidation of the corresponding alcohol, 4-(4-ethylcyclohexyl)cyclohexanol. A robust and environmentally conscious method utilizes hydrogen peroxide as a clean oxidant.

Experimental Protocol: Oxidation of 4-(4-Ethylcyclohexyl)cyclohexanol

This protocol is adapted from a general method for the synthesis of 4-(4'-n-alkyl cyclohexyl)cyclohexanone.

Materials:

-

4-(4-Ethylcyclohexyl)cyclohexanol

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Phosphotungstic acid

-

Hydrogen peroxide (H₂O₂)

-

N-methylpyrrolidinone (NMP)

-

Petroleum ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Catalyst Preparation: In a reaction vessel, mix and stir sodium tungstate dihydrate and phosphotungstic acid.

-

Oxidant Preparation: To the catalyst mixture, add hydrogen peroxide to form the oxidant solution.

-

Reaction Setup: To the oxidant solution, add the reactant, 4-(4-ethylcyclohexyl)cyclohexanol, and N-methylpyrrolidinone as the solvent.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for several hours, monitoring the reaction progress by gas chromatography.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The N-methylpyrrolidinone can be removed by vacuum distillation.

-

Extraction: Extract the product with petroleum ether.

-

Drying and Filtration: Dry the organic phase with anhydrous sodium sulfate and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Caption: Synthesis workflow for this compound.

Spectral Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on analogous structures, the following are the predicted ¹H and ¹³C NMR chemical shifts.[2]

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | - | ~210-212 |

| CH₂ alpha to C=O | ~2.2-2.4 | ~40-42 |

| CH₂ beta to C=O | ~1.8-2.0 | ~28-30 |

| CH attached to ethylcyclohexyl | ~1.0-1.2 | ~43-45 |

| CH₂ of ethyl group | ~1.2-1.4 | ~28-30 |

| CH₃ of ethyl group | ~0.8-0.9 | ~11-13 |

| Other cyclohexyl protons | ~0.9-1.9 | ~25-35 |

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is typically observed around 1715 cm⁻¹ for a saturated six-membered ring ketone.[2] Other expected peaks include C-H stretching vibrations from the ethyl and cyclohexyl groups in the 2850-2950 cm⁻¹ region and C-H bending vibrations around 1440-1480 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the compound.[2] The molecular ion peak [M]⁺ would be observed at m/z = 208. The fragmentation pattern would likely involve the loss of the ethyl group and cleavage of the cyclohexyl rings.

Applications

The primary application of this compound is as a precursor in the synthesis of liquid crystal molecules.[1] The rigid bicyclohexyl core provides the necessary structural anisotropy, while the ketone functional group serves as a versatile point for further chemical modifications to produce a wide range of liquid crystal materials with tailored properties for use in LCDs and other display technologies.[2]

Safety and Handling

While a specific safety data sheet for this compound is not widely available, general precautions for handling cyclic ketones should be followed. This class of compounds may be harmful if swallowed and can cause skin and eye irritation.[2]

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

-

Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[9]

-

Keep away from heat, sparks, and open flames.[8]

-

Store in a tightly closed container in a cool, dry place.[9]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[8]

-

Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

References

- CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone. (n.d.). Google Patents.

- Cyclohexanone. (n.d.). In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI.

- Cyclohexanone, 4-ethyl-. (n.d.). NIST WebBook.

- Cyclohexanone, 4-ethyl-. (n.d.). NIST WebBook.

- Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. (n.d.). The Royal Society of Chemistry.

- Cyclohexanone - Essential Intermediate for Nylon Production. (n.d.). EapearlChem.

- The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (n.d.). NIH.

- SAFETY DATA SHEET: CYCLOHEXANONE. (n.d.). Transmare Chemie.

- Cyclohexanone. (n.d.). Wikipedia.

- NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info.

- Cyclohexene, 4-(4-ethylcyclohexyl)-1-pentyl- | C19H34 | CID 543386. (n.d.). PubChem.

- Cyclohexanone. (n.d.). NIST WebBook.

- C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry.

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. benchchem.com [benchchem.com]

- 3. bmse000405 Cyclohexanone at BMRB [bmrb.io]

- 4. 4-(trans-4-Ethylcyclohexyl)cyclohexanone | 150763-46-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Cyclohexanone - Essential Intermediate for Nylon Production [epchems.com]

- 6. Cyclohexanone - Wikipedia [en.wikipedia.org]

- 7. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. fishersci.com [fishersci.com]

- 9. louisville.edu [louisville.edu]

An In-Depth Technical Guide to the Chemical Structure and Isomers of C14H24O

Abstract

The molecular formula C14H24O represents a vast and structurally diverse landscape of isomeric compounds, many of which are of significant interest to the fragrance, flavor, and pharmaceutical industries. This technical guide provides an in-depth exploration of the core chemical structures and isomerism within this molecular formula, with a focus on three prominent classes: the ionone and damascone families of rose ketones, and related sesquiterpenoid structures. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights into the synthesis, separation, and characterization of these important chemical entities.

The Isomeric World of C14H24O: A Primer

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. This seemingly subtle difference can lead to profound variations in their physical, chemical, and biological properties. The isomeric possibilities for C14H24O are extensive, encompassing a wide range of functional groups, carbon skeletons, and stereochemical arrangements. A fundamental understanding of isomerism is therefore crucial for any scientist working with these compounds.

Constitutional Isomerism

Constitutional isomers, also known as structural isomers, have the same molecular formula but different connectivity. This means the atoms are bonded together in a different order. For C14H24O, this can manifest in several ways:

-

Functional Group Isomers: The oxygen atom can be part of a ketone, aldehyde, alcohol, or ether functional group.

-

Skeletal Isomers: The carbon framework can be linear, branched, or contain various ring structures of different sizes.

-

Positional Isomers: The functional groups or other substituents can be located at different positions on the carbon skeleton.

Stereoisomerism

Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms in space. This class of isomers is particularly important in the context of C14H24O, as many of these compounds are chiral and their biological activity is often enantiomer-specific.

-

Enantiomers: These are non-superimposable mirror images of each other. They have identical physical properties (except for the direction in which they rotate plane-polarized light) but can have vastly different biological activities.

-

Diastereomers: These are stereoisomers that are not mirror images of each other. They have different physical and chemical properties. A common type of diastereomerism encountered in C14H24O isomers is cis-trans isomerism (or E/Z isomerism) around a double bond.

The relationship between different types of isomers can be visualized as follows:

Physical and chemical properties of 4-(4-Ethylcyclohexyl)cyclohexanone

An In-depth Technical Guide to 4-(4-Ethylcyclohexyl)cyclohexanone

Introduction

This compound is a pivotal intermediate compound, primarily recognized for its role in the synthesis of advanced liquid crystal materials.[1] Its molecular architecture, featuring a rigid bicyclohexyl core combined with a polar ketone group, imparts unique properties that are highly desirable for modulating the optical and thermal characteristics of liquid crystal displays, optical films, and sensors.[1] This guide offers a comprehensive exploration of the physical and chemical properties of this compound, intended for researchers, chemists, and material scientists. We will delve into its chemical identity, physicochemical properties, synthesis protocols, analytical characterization, and applications, providing a holistic view grounded in scientific literature and technical data.

Chemical Identity

Correctly identifying a chemical compound is the foundation of all scientific investigation. The following identifiers and descriptors apply to this compound.

-

IUPAC Name : 4-(4-Ethylcyclohexyl)cyclohexan-1-one

-

Synonyms : [1,1'-Bicyclohexyl]-4-one, 4'-ethyl-; 4'-(Ethyl)[1,1'-bicyclohexyl]-4-one[2]

-

Molecular Formula : C₁₄H₂₄O[1]

-

Molecular Weight : 208.34 g/mol [2]

Physical and Chemical Properties

The physical properties of this compound are crucial for its handling, processing, and application. These properties are summarized in the table below.

| Property | Value | Source |

| Density | 0.944 g/cm³ (Predicted) | [2] |

| Boiling Point | 299.4 ± 8.0 °C (Predicted) | [2] |

| Flash Point | 127.273 °C (Predicted) | [2] |

| Polar Surface Area (PSA) | 17.1 Ų | [2] |

| LogP (o/w) | 4.2 | [2] |

The chemical nature of the molecule is dominated by two key features: the saturated bicyclohexyl system and the carbonyl (ketone) group. The bicyclohexyl skeleton provides rigidity and contributes to the mesogenic (liquid crystal) properties of its derivatives.[1] The ketone group serves as a reactive handle, allowing for a variety of chemical transformations. It can undergo reactions such as reduction to form the corresponding alcohol, condensation, or esterification to generate a wide array of liquid crystal monomers.[1] These subsequent monomers are then integrated into liquid crystal mixtures to fine-tune their thermal stability and optical properties.[1]

Synthesis and Manufacturing

The synthesis of this compound typically involves the oxidation of its corresponding alcohol precursor, 4-(4-ethylcyclohexyl)cyclohexanol. Modern synthetic methods prioritize environmentally friendly processes that offer high yields and simple work-ups.

Green Oxidation Synthesis Workflow

A notable green chemistry approach utilizes hydrogen peroxide as a clean oxidant, with water being the only byproduct.[4] This method is catalyzed by a tungstate-based system in a suitable solvent.[4]

Caption: Green synthesis of this compound via oxidation.

Experimental Protocol: Catalytic Oxidation

The following protocol is adapted from a patented green synthesis method.[4]

-

Catalyst Preparation : In a reaction vessel, mix and stir sodium tungstate dihydrate (Na₂WO₄·2H₂O) and phosphotungstic acid.

-

Oxidant Mixture : To the catalyst mixture, slowly add hydrogen peroxide (H₂O₂) to form the active oxidant solution.

-

Reactant Addition : Add the starting material, 4-(4-ethylcyclohexyl)cyclohexanol, and the solvent, N-methylpyrrolidinone (NMP), to the oxidant solution.

-

Reaction Execution : Stir the mixture at a controlled temperature. The reaction progress can be monitored using an appropriate technique like Thin-Layer Chromatography (TLC).

-

Work-up and Isolation : Upon completion, the solvent can be removed under reduced pressure. The resulting crude product is then purified, for instance, by chromatography or recrystallization, to yield the final this compound. The recovered solvent can be dehydrated and reused.[4]

Analytical Characterization

To confirm the identity and purity of synthesized this compound, a standard suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule, confirming the presence of the ethyl group and the two cyclohexyl rings.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. A strong absorption band in the region of 1700-1725 cm⁻¹ is characteristic of the C=O stretch of the ketone group.

-

Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the compound, confirming the molecular formula C₁₄H₂₄O.

Characterization Workflow

Caption: Standard workflow for analytical characterization.

Applications and Significance

The primary application of this compound lies in its role as a precursor for liquid crystal materials.[1]

-

Liquid Crystal Monomers : Through chemical modification of its ketone group, it is converted into various liquid crystal monomers. These monomers are essential components in liquid crystal mixtures, used to control the electro-optical response, clearing point, and viscosity of the final display device.[1]

-

Liquid Crystal Polymers : It can be reacted with bifunctional compounds (e.g., diols or diamines) to synthesize liquid crystal polymers.[1] These polymers exhibit high mechanical strength, excellent thermal stability, and unique optical properties, making them suitable for applications in optical films, flexible displays, and advanced sensors.[1]

Safety and Handling

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles, and a lab coat when handling the compound.[5]

-

Ventilation : Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[5]

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5] Keep away from heat, sparks, open flames, and strong oxidizing agents.[5]

-

First Aid :

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

Conclusion

This compound is a specialized chemical intermediate with significant value in the field of materials science. Its distinct molecular structure provides a versatile platform for the synthesis of a new generation of liquid crystal monomers and polymers. Understanding its physical properties, chemical reactivity, and synthesis routes is essential for harnessing its full potential in the development of advanced optical and electronic materials. As with all chemical compounds, adherence to strict safety protocols is paramount during its handling and use.

References

- Google Patents. CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone.

Sources

4-(4-Ethylcyclohexyl)cyclohexanone molecular weight and formula

An In-depth Technical Guide to 4-(4-Ethylcyclohexyl)cyclohexanone

Introduction

This compound is an alicyclic ketone that serves as a significant intermediate in the field of materials science, particularly in the synthesis of liquid crystal monomers.[1] Its molecular architecture, characterized by a rigid two-ring cyclohexyl system and a polar carbonyl functional group, imparts unique properties that are highly desirable for modulating the optical and thermal characteristics of liquid crystal displays.[1] This guide provides a comprehensive technical overview of its core properties, synthesis, characterization, and applications, tailored for professionals in chemical research and development.

Molecular and Physicochemical Properties

The fundamental properties of this compound are rooted in its chemical structure. The presence of the bicyclohexyl core creates a sterically demanding and conformationally rigid scaffold, while the ketone group introduces polarity and a site for further chemical modification.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₄O | Derived |

| Molecular Weight | 208.34 g/mol | |

| Exact Mass | 208.1827 u | |

| Monoisotopic Mass | 208.1827 u | |

| Heavy Atom Count | 15 | |

| Rotatable Bond Count | 2 | [2] |

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Synthesis and Manufacturing

The synthesis of 4-(4-alkylcyclohexyl)cyclohexanones is a critical process for producing intermediates for liquid crystals and other advanced materials. A common and efficient strategy involves the oxidation of the corresponding secondary alcohol, 4-(4-ethylcyclohexyl)cyclohexanol. Modern synthetic methods prioritize environmentally benign processes, utilizing clean oxidants and catalytic systems.

Green Oxidation Protocol

A patented method for similar compounds outlines a green chemistry approach using hydrogen peroxide as the oxidant.[3] This process is advantageous because the primary byproduct is water, minimizing hazardous waste. The reaction is typically catalyzed by a tungstate salt, such as sodium tungstate, in combination with a phase-transfer catalyst or co-catalyst like phosphotungstic acid.[3]

Reaction: 4-(4-Ethylcyclohexyl)cyclohexanol + H₂O₂ --(Catalyst)--> this compound + 2H₂O

Causality of Experimental Choices:

-

Oxidant: Hydrogen peroxide (H₂O₂) is selected for its high "atom economy" and the non-toxic nature of its water byproduct. This avoids the use of stoichiometric heavy-metal oxidants like chromium reagents, which are toxic and create disposal challenges.[3]

-

Catalyst System: A tungstate-based catalyst is employed due to its high efficacy in activating hydrogen peroxide for the selective oxidation of secondary alcohols to ketones without significant side reactions.

-

Solvent: A high-boiling, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) can be used to ensure the solubility of reactants and facilitate the reaction at elevated temperatures, leading to a higher reaction rate.[3]

Experimental Workflow: Step-by-Step Oxidation

-

Catalyst Preparation: In a suitable reaction vessel, sodium tungstate dihydrate and phosphotungstic acid are mixed and stirred.[3]

-

Oxidant Addition: 30% hydrogen peroxide is added to the catalyst mixture and stirred until the solution becomes homogeneous.[3]

-

Reactant Addition: The substrate, 4-(4-ethylcyclohexyl)cyclohexanol, is added to the activated oxidant solution along with the solvent (e.g., NMP).[3]

-

Reaction: The mixture is heated to approximately 90°C and maintained for several hours until the reaction is complete, as monitored by gas chromatography (GC).[3]

-

Workup and Purification: Upon completion, the reaction mixture is cooled. The product is typically extracted with an organic solvent (e.g., ether), washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified, often via column chromatography or recrystallization, to yield the final high-purity ketone.[4]

Synthesis Workflow Diagram

Caption: Workflow for the green synthesis of this compound.

Spectroscopic Validation System

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique spectroscopic approach provides a self-validating system where the data from each analysis must be consistent with the target structure.

-

Infrared (IR) Spectroscopy: The most telling transformation is the disappearance of the broad O-H stretching band (from the starting alcohol) around 3300 cm⁻¹ and the appearance of a strong, sharp C=O stretching band characteristic of a ketone, typically found around 1715 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum will show a complex series of overlapping signals in the aliphatic region (approx. 0.8-2.5 ppm) corresponding to the 24 protons on the two cyclohexyl rings and the ethyl group. The distinct triplet of the ethyl's methyl group and the quartet of its methylene group would be identifiable. The proton on the carbon adjacent to the alcohol in the starting material would shift significantly.

-

¹³C NMR: The carbon spectrum provides definitive proof. The most downfield signal will be the carbonyl carbon (C=O), appearing around 210 ppm. The signal for the carbon previously bonded to the hydroxyl group (C-OH) in the starting material (around 70 ppm) will have disappeared.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the product (m/z = 208.34). The fragmentation pattern will be characteristic of the bicyclohexyl ketone structure.

Applications in Drug Development and Materials Science

While the primary documented application of this compound is in materials science, its structural motifs are relevant to medicinal chemistry.

Liquid Crystal Intermediate

The compound is a key building block for liquid crystal monomers.[1] Its rigid, non-aromatic core provides the necessary structural anisotropy, while the ketone group offers a handle for further reactions, such as esterification or condensation, to create the final liquid crystal molecules.[1] These resulting materials are used in liquid crystal mixtures to fine-tune properties like clearing point, viscosity, and dielectric anisotropy, which are critical for the performance of display devices.

Scaffold in Medicinal Chemistry

Alicyclic rings are prevalent in drug design as bioisosteres for aromatic rings, offering improved metabolic stability and solubility profiles. The 4,4'-disubstituted bicyclohexyl scaffold of this molecule provides a defined three-dimensional vector for positioning pharmacophoric groups. Although not a drug itself, it can serve as a valuable starting material or fragment for the synthesis of novel therapeutic agents. The ketone functionality can be readily converted into other groups (amines, alcohols, heterocycles) to explore structure-activity relationships (SAR) in a drug discovery program. For instance, similar cyclohexanone derivatives are used in the synthesis of various pharmaceuticals.[5][6]

References

- Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone.

- Synthesis of 4-(4'-Cyclohexylcyclohexylidene)cyclohexanone. PrepChem.com. [Link]

- What is Cyclohexanone Used For?. Vertec BioSolvents. [Link]

- Revealing Cyclohexanone: Properties, Uses, and Benefits. Alpha Chemical Co.. [Link]

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. echemi.com [echemi.com]

- 3. CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. What is Cyclohexanone Used For? | Vertec BioSolvents [vertecbiosolvents.com]

- 6. alphachem.biz [alphachem.biz]

Stereochemistry of trans-4-(4-Ethylcyclohexyl)cyclohexanone

An In-Depth Technical Guide to the

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of trans-4-(4-Ethylcyclohexyl)cyclohexanone, a molecule of interest in materials science and as a structural motif in medicinal chemistry. We will dissect the conformational landscape of this disubstituted bicyclohexyl system, grounding our analysis in the fundamental principles of steric and electronic effects. The narrative will bridge theoretical predictions with practical, field-proven methodologies for structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. This document is designed to serve as a robust reference for professionals requiring a deep, mechanistic understanding of this compound's three-dimensional architecture.

Introduction: The Structural Significance of Bicyclohexyl Systems

The molecule trans-4-(4-Ethylcyclohexyl)cyclohexanone belongs to a class of bicyclohexyl compounds that are foundational units in the design of liquid crystals and have appeared as scaffolds in various drug candidates. The physical properties of these materials and the biological activity of these drugs are intrinsically linked to their precise three-dimensional shape. Therefore, a thorough understanding of the molecule's preferred conformation, the energetic barriers to conformational change, and the interplay of its constituent parts is paramount for rational design and application. This guide will focus on the dominant stereochemical features that define the structure and, by extension, the function of this specific ketone.

Conformational Analysis: A Tale of Two Chairs

The stereochemistry of trans-4-(4-Ethylcyclohexyl)cyclohexanone is primarily dictated by the conformational preferences of its two interconnected cyclohexane rings. Both rings adopt a low-energy chair conformation to minimize angle and torsional strain. The critical stereochemical question revolves around the spatial arrangement of the substituents on these chair frameworks.

The Energetic Landscape: Axial vs. Equatorial

For any substituted cyclohexane, a dynamic equilibrium exists between two chair conformations, which interconvert via a "ring-flip." This process exchanges the axial and equatorial positions.[1] The energetic favorability of one conformer over the other is determined by the steric strain introduced by the substituents. This strain is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[2] A larger A-value signifies a greater preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.[3][4]

For the molecule , we must consider two key substituents:

-

The ethyl group on one cyclohexane ring.

-

The entire 4-ethylcyclohexyl group as a substituent on the cyclohexanone ring.

| Substituent | Approximate A-value (kcal/mol) | Rationale for Equatorial Preference |

| Ethyl (-CH₂CH₃) | 1.75 - 1.79[2][3] | Avoids significant 1,3-diaxial interactions between the CH₂ group and axial hydrogens on the same side of the ring. |

| Cyclohexyl | ~2.15 | As a bulky secondary alkyl group, it is sterically similar to an isopropyl group and has a strong preference for the equatorial position. |

The trans configuration of the molecule refers to the 1,4-relationship between the two cyclohexyl rings. This allows for a conformation where both the 4-ethylcyclohexyl group (on the ketone ring) and the linkage to the ketone ring (on the ethyl-substituted ring) are simultaneously in equatorial positions. This diequatorial arrangement is overwhelmingly the most stable conformer.

A ring-flip would force both of these bulky groups into highly unfavorable axial positions, introducing severe 1,3-diaxial steric repulsion. The cumulative energy penalty would be well over 4 kcal/mol, meaning the diaxial conformer exists in a negligible population at room temperature.

The Influence of the Carbonyl Group

The presence of the sp²-hybridized carbonyl carbon in the cyclohexanone ring slightly flattens the chair conformation in that region.[5] This alters the torsional angles and can reduce the steric strain for substituents at the C-2 and C-6 positions. However, for a large substituent at the C-4 position, this effect is minimal. The dominant factor remains the powerful steric preference of the bulky 4-ethylcyclohexyl group for the equatorial position to avoid 1,3-diaxial interactions.

Diagram: Conformational Equilibrium

The following diagram illustrates the profound energetic preference for the diequatorial conformer.

Caption: Conformational equilibrium of trans-4-(4-Ethylcyclohexyl)cyclohexanone.

Methodologies for Stereochemical Elucidation

While theoretical principles strongly predict the diequatorial conformation, rigorous experimental and computational validation is essential for scientific integrity. The following protocols outline the primary methods for confirming the molecule's stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the conformation of molecules in solution. The key is to analyze the chemical shifts and, more importantly, the spin-spin coupling constants of the ring protons.[6][7]

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of trans-4-(4-Ethylcyclohexyl)cyclohexanone in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz.

-

Analysis Focus: Locate the signal for the proton at the C-4 position of the cyclohexanone ring (the methine proton, -CH-). This proton is directly attached to the carbon bearing the other ring.

-

Interpretation:

-

Predicted Outcome (Equatorial Substituent): If the 4-ethylcyclohexyl group is equatorial, the C4-proton is axial. An axial proton exhibits large couplings (J ≈ 8-12 Hz) to the two adjacent axial protons (at C-3 and C-5) and smaller couplings (J ≈ 2-4 Hz) to the two adjacent equatorial protons. This results in a broad, complex multiplet, often described as a "triplet of triplets" or simply a wide multiplet.

-

Hypothetical Outcome (Axial Substituent): If the group were axial, the C4-proton would be equatorial. It would only have small equatorial-axial and equatorial-equatorial couplings, resulting in a much narrower signal with smaller coupling constants.

-

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[8] It generates a precise 3D map of electron density, revealing exact bond lengths, angles, and the conformational arrangement.

Experimental Workflow: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow a single, high-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, high-resolution crystal structure.

-

Confirmation: The refined structure will visually confirm the chair conformation of both rings and the diequatorial placement of the substituents, providing definitive proof of the stereochemistry.

Computational Modeling

In silico methods are invaluable for predicting and corroborating experimental findings. Molecular mechanics and quantum chemistry calculations can determine the relative energies of different conformers.[9][10]

Protocol: Conformational Energy Calculation

-

Structure Generation: Using a molecular modeling program (e.g., Avogadro, Spartan, Gaussian), build both the diequatorial and diaxial conformers of trans-4-(4-Ethylcyclohexyl)cyclohexanone.[10]

-

Geometry Optimization: Perform a full geometry optimization on both structures using a suitable level of theory. For a molecule of this size, a Density Functional Theory (DFT) method such as B3LYP with a 6-31G(d) basis set provides a good balance of accuracy and computational cost.

-

Energy Calculation: Calculate the single-point electronic energy of the optimized structures. Include corrections for zero-point vibrational energy and thermal contributions to obtain the Gibbs free energy (G).

-

Analysis: Compare the calculated free energies of the two conformers. The results will quantitatively demonstrate the high energetic penalty of the diaxial conformation, confirming that the diequatorial form is the global minimum and the only significantly populated conformer at standard conditions.

Diagram: Integrated Workflow for Stereochemical Determination

Caption: Integrated workflow for the complete stereochemical analysis.

Conclusion

The stereochemistry of trans-4-(4-Ethylcyclohexyl)cyclohexanone is definitively characterized by a rigid, diequatorial chair-chair conformation. This preference is driven by the fundamental need to minimize steric strain, as quantified by the large A-values of the ethyl and cyclohexyl substituents, which overwhelmingly disfavor the alternative diaxial arrangement. This structural assignment is not merely theoretical; it is robustly supported by a suite of analytical techniques. ¹H NMR spectroscopy confirms the conformation in solution through the analysis of proton coupling constants, while X-ray crystallography provides unambiguous proof of the structure in the solid state. Complementary computational studies further validate these findings by quantifying the significant energy difference between possible conformers. For any scientist working with this molecule or related bicyclohexyl systems, a firm grasp of this dominant diequatorial stereochemistry is the critical starting point for understanding its physical properties and chemical reactivity.

References

- Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]

- Szántay, C. Jr., et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. [Link]

- Wikipedia. Anomeric effect. [Link]

- Chemeurope.com. Anomeric effect. [Link]

- Wikipedia. A value. [Link]

- UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Anomeric effect. [Link]

- University of Calgary. Ch25: Anomeric effect. [Link]

- Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. [Link]

- Alabugin, I. V., et al. (2016). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes.

- ResearchGate. Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Link]

- Müller, D. S., et al. (2021). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]

- Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society. [Link]

- ResearchGate.

- Organic Syntheses. trans-4-t-BUTYLCYCLOHEXANOL. [Link]

- Wood, G., Woo, E. P., & Miskow, M. H. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. III. trans-1,4-Di(trifluoroacetoxy)cyclohexane. Canadian Journal of Chemistry. [Link]

- KPU Pressbooks. 4.4 Substituted Cyclohexanes – Organic Chemistry I. [Link]

- Allinger, N. L., et al. (1966). Conformational Analysis. LI. The Conformations of Cyclohexanone Rings in Simple Molecules. Journal of the American Chemical Society. [Link]

- Fiveable. Ethylcyclohexane Definition - Organic Chemistry Key Term. [Link]

- Chemistry LibreTexts. (2023). 3.

- YouTube. (2017). 06.05 Monosubstituted Cyclohexanes. [Link]

- University of Rochester.

- YouTube. (2020). Conformational analysis of cyclohexanone. [Link]

- Google Patents. CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone.

- NIST WebBook. Cyclohexane, ethyl-. [Link]

- PubMed Central. (2022).

- SlideShare. Cyclic Stereochemistry. [Link]

- Google Patents. CN112778108A - Synthesis method of 4-substituted cyclohexanone.

- Sloop, J. C. (2015). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.

- Wikipedia. Bicyclohexyl. [Link]

- SciSpace.

- The Journal of Physical Chemistry.

- Polish Journal of Chemistry.

- ResearchGate. A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. [Link]

- SlideShare. Cyclic Stereochemistry (PART-9, PPT-9) Conformation and Reactivity in Cyclohexane-II. [Link]

- ResearchGate. (2019). (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]

- Cengage. Chapter 4 – Organic Compounds: Cycloalkanes and Their Stereochemistry. [Link]

- ResearchGate. (2016). (PDF) Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. [Link]

- PubChem. Bicyclohexyl. [Link]

Sources

- 1. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 2. A value - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 10. scispace.com [scispace.com]

A Whitepaper on the Strategic Integration of 4-(4-Ethylcyclohexyl)cyclohexanone in Advanced Liquid Crystal Formulations

Abstract

This technical guide provides an in-depth analysis of 4-(4-Ethylcyclohexyl)cyclohexanone, a pivotal intermediate in the synthesis of advanced liquid crystal (LC) materials. We explore its fundamental role not as a mesogen itself, but as a strategic building block for engineering liquid crystals with tailored physical properties. This paper elucidates the causal relationship between its bicyclohexyl core structure and its profound impact on key performance metrics of LC mixtures, including viscosity, clearing point, and dielectric and optical anisotropy. Detailed synthetic methodologies, property modulation principles, and characterization protocols are presented to provide researchers, materials scientists, and drug development professionals with a comprehensive understanding of its application in creating next-generation liquid crystal technologies.

Introduction: The Significance of Alicyclic Moieties in Liquid Crystal Design

The field of liquid crystals (LCs) is fundamentally driven by the precise relationship between molecular structure and macroscopic properties. Thermotropic liquid crystals, the cornerstone of modern display technology and advanced optical materials, are typically composed of molecules (mesogens) featuring a rigid core and flexible terminal chains.[1] For decades, this rigid core was dominated by aromatic phenyl rings, prized for their planarity, rigidity, and high polarizability, which promote stable mesophases.

However, the strategic replacement of aromatic rings with alicyclic (non-aromatic) rings, particularly the trans-1,4-substituted cyclohexane ring, has become a well-established and powerful strategy for fine-tuning LC properties.[1][2] Unlike the flat, conjugated phenyl ring, the cyclohexane ring is a saturated, puckered structure. This seemingly simple substitution has profound consequences:

-

Reduced Viscosity: The non-planar nature of the cyclohexane ring disrupts the close packing that can occur with flat aromatic cores, leading to a significant reduction in viscosity.[2][3] This is a critical advantage in applications requiring fast switching times, such as high-refresh-rate displays.

-

Modulated Anisotropy: The absence of π-electron conjugation in cyclohexane rings results in lower electronic polarizability compared to phenyl rings. This directly translates to lower optical anisotropy (birefringence, Δn) and typically a reduced dielectric anisotropy (Δε).[2][4] This allows for the formulation of LC mixtures with specific optical and dielectric characteristics required for various electro-optical modes.

-

Altered Thermal Stability: The substitution impacts intermolecular forces, thereby modifying the thermal stability of the liquid crystal phase, observable as a change in the clearing point (TNI), the temperature of transition from the nematic to the isotropic liquid state.[2][5][6]

Within this context, this compound emerges not as an end-product, but as a crucial synthetic intermediate. Its structure, featuring a stable bicyclohexyl core and a reactive ketone functionality, provides a versatile platform for constructing complex mesogens with the desirable attributes conferred by the alicyclic framework.

Physicochemical Profile of this compound

This compound is the foundational building block from which advanced mesogens are constructed. Its inherent properties are a direct result of its molecular architecture.

Molecular Structure

The molecule consists of two cyclohexane rings connected by a carbon-carbon bond. One ring is substituted with an ethyl group at the 4-position, while the other possesses a ketone functional group, also at the 4-position.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for designing reaction conditions and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 150763-13-6 | [7] |

| Molecular Formula | C₁₆H₂₈O | [7] |

| Molecular Weight | 236.40 g/mol | [8] |

| Appearance | White Solid / Colorless Liquid | [8][9] |

| Boiling Point | ~192-194 °C (for similar structures) | [8][10] |

| Density | ~0.895 - 0.915 g/mL @ 20-25 °C | [8][9][10] |

| Refractive Index (n20/D) | ~1.452 | [8][10] |

Significance as a Synthetic Intermediate

The true value of this compound lies in its dual functionality. The bicyclohexyl core provides the low-viscosity, low-birefringence scaffold, while the ketone group (C=O) serves as a versatile chemical handle. It is a key precursor for a class of compounds known as 4-(4'-n-alkylcyclohexyl)cyclohexanones, which are widely used in LC synthesis.[11] The ketone can be readily transformed through a variety of standard organic reactions (e.g., Grignard reactions, Wittig olefination, reduction/elimination sequences) to extend the rigid core and attach terminal polar groups (like -CN or -F) or additional rings, thereby creating the final mesogenic molecule.

The Core Function: Modulating Liquid Crystal Properties

The incorporation of the 4-(4-ethylcyclohexyl)cyclohexyl moiety into a mesogen has predictable and controllable effects on the resulting material's bulk properties. Understanding these structure-property relationships is the essence of rational liquid crystal design.

Impact on Viscosity (η)

The primary advantage of using bicyclohexane-based cores is the significant reduction in rotational viscosity. Aromatic cores are planar and can pack efficiently, leading to strong intermolecular π-π interactions and, consequently, higher viscosity. The puckered, three-dimensional nature of the cyclohexane rings hinders this close packing, reducing intermolecular friction and allowing the molecules to reorient more quickly under an electric field.[2][3] This makes materials derived from this intermediate ideal for applications demanding fast response times.

Influence on Thermal Properties (Clearing Point, TNI)

The clearing point is a measure of the thermal stability of the mesophase. Replacing a phenyl ring with a cyclohexane ring generally reduces the rigidity and polarizability of the molecular core.[2][6] This weakens the anisotropic intermolecular dispersion forces that stabilize the liquid crystal phase, often leading to a lower clearing point compared to a direct aromatic analog.[2] However, this effect allows for the creation of low melting point materials, which are essential for formulating wide-temperature range eutectic mixtures.

Contribution to Dielectric Anisotropy (Δε)

Dielectric anisotropy (Δε = ε|| - ε⊥) is a critical parameter that determines the voltage required to switch a liquid crystal device. The non-polar, saturated hydrocarbon structure of the bicyclohexyl core has a very low intrinsic polarizability, contributing to a lower overall Δε compared to analogous biphenyl structures.[2][4]

However, the ketone group in the original intermediate introduces a strong perpendicular dipole moment. In the final mesogen, the orientation of this and other added polar groups relative to the molecule's long axis dictates the sign and magnitude of Δε. For example, fluorination of the cyclohexane ring or the addition of terminal cyano groups can be used to engineer materials with either high positive or negative dielectric anisotropy.[12][13][14][15]

Effect on Optical Anisotropy (Birefringence, Δn)

Birefringence (Δn = ne - no) arises from the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director. It is directly related to the anisotropy of molecular polarizability. The saturated C-C bonds in the cyclohexane rings are significantly less polarizable than the delocalized π-electron systems of aromatic rings. Consequently, liquid crystals incorporating the bicyclohexyl core exhibit substantially lower birefringence.[4] This is highly desirable for applications in thinner display cells (where the product d·Δn must be kept constant) and for reducing viewing angle dependency.

Summary of Structure-Property Relationships

| Property | Influence of Bicyclohexyl Core (vs. Biphenyl Core) | Rationale |

| Viscosity (η) | Significantly Lower | Non-planar structure hinders close packing, reducing intermolecular friction.[2][3] |

| Clearing Point (TNI) | Generally Lower | Reduced molecular rigidity and weaker intermolecular dispersion forces.[2] |

| Dielectric Anisotropy (Δε) | Lower Intrinsic Value | Saturated rings have lower polarizability. Overall Δε depends on added polar groups.[4] |

| Birefringence (Δn) | Significantly Lower | Lack of π-conjugation leads to lower anisotropy of molecular polarizability.[4] |

Synthetic Pathways and Characterization Methodologies

As a senior application scientist, it is imperative to move from theory to practice. The protocols described below are self-validating systems for the synthesis and characterization of materials derived from this compound.

Workflow for Synthesis and Purification

The general pathway involves the oxidation of a readily available alcohol precursor to form the target ketone intermediate, which is then purified and used in subsequent steps to build the final mesogen.

Protocol 1: Synthesis of 4-(4'-n-Alkylcyclohexyl)cyclohexanone

This protocol is adapted from established "green chemistry" methods and demonstrates the oxidation of the alcohol precursor to the ketone.[11]

-

Catalyst Preparation: In a reaction vessel, mix sodium tungstate dihydrate (Na₂WO₄·2H₂O) and phosphotungstic acid. Stir vigorously.

-

Oxidant Activation: Slowly add 30% hydrogen peroxide (H₂O₂) to the catalyst mixture under controlled temperature (e.g., via an ice bath). This forms the active polyoxometalate oxidant. The byproduct of this system is water, making it environmentally benign.[11]

-

Reaction: To the activated oxidant solution, add the starting material, 4-(4'-n-alkylcyclohexyl)cyclohexanol, dissolved in a suitable solvent such as N-methyl-2-pyrrolidone.

-

Heating: Heat the reaction mixture to approximately 90 °C and maintain for several hours (e.g., 5 hours), monitoring the reaction progress by gas chromatography (GC).

-

Workup and Isolation: Upon completion, cool the reaction mixture. Remove the solvent under reduced pressure. Extract the residue with a nonpolar solvent like petroleum ether.

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate the filtrate to yield the crude 4-(4'-n-alkylcyclohexyl)cyclohexanone product.

-

Purification: Purify the crude product via silica gel column chromatography to obtain the final product with high purity.

Protocol 2: Characterization of Liquid Crystal Properties

Once a final mesogen is synthesized from the ketone intermediate, its liquid crystalline properties must be rigorously characterized.

-

Phase Transition Analysis (DSC):

-

Accurately weigh 2-5 mg of the purified sample into an aluminum DSC pan.

-

Place the pan in a Differential Scanning Calorimeter (DSC).

-

Perform a heat-cool-heat cycle at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Identify phase transitions (crystal-nematic, nematic-isotropic) by observing the endothermic and exothermic peaks in the heat flow curve. The peak of the nematic-to-isotropic transition corresponds to the clearing point (TNI).[16]

-

-

Texture Identification (Polarized Optical Microscopy):

-

Place a small amount of the sample on a microscope slide and cover with a coverslip.

-

Heat the sample on a hot stage to its isotropic phase.

-

Slowly cool the sample into the liquid crystal phase while observing it through a polarized optical microscope.

-

Identify the characteristic textures (e.g., Schlieren, marbled) to confirm the nematic phase.[16]

-

-

Dielectric and Optical Measurements:

-

Fabricate a liquid crystal cell with a known thickness (e.g., 5-10 µm) using ITO-coated glass slides.

-

Fill the cell with the liquid crystal sample in its isotropic phase via capillary action.

-

Measure the capacitance of the cell in both the homeotropic (perpendicular) and homogeneous (parallel) alignments using an LCR meter to determine ε⊥ and ε||, respectively. Calculate Δε.

-

Measure the refractive indices (no and ne) using an Abbé refractometer equipped with a polarizer. Calculate the birefringence (Δn).

-

Logical Integration: The Structure-Property-Performance Paradigm

The ultimate goal is to leverage the properties of the this compound-derived mesogen to enhance the performance of a final LC mixture. The diagram below illustrates this logical relationship.

By introducing a mesogen containing the bicyclohexyl moiety into a host LC mixture, a formulator can strategically reduce the mixture's overall viscosity and birefringence while adjusting its clearing point. This allows for the creation of materials that meet the stringent performance demands of modern electro-optical applications.

Conclusion

This compound is a quintessential example of a strategic enabling material in liquid crystal science. While not a mesogen itself, its unique molecular structure—a stable, low-viscosity bicyclohexyl core combined with a synthetically versatile ketone group—makes it an invaluable intermediate. Its incorporation into final mesogenic structures provides a reliable and predictable method for modulating critical physical properties. By leveraging this building block, researchers and formulation scientists can rationally design and synthesize advanced liquid crystal mixtures with lower viscosity, controlled optical and dielectric anisotropy, and optimized thermal behavior, thereby paving the way for next-generation displays and photonic devices.

References

- Sen, S., Kali, K., & Roy, S. K. (n.d.). Studies on Dielectric Permittivities, Refractive Indices for 1,1′-Bicyclohexyl Liquid Crystals in the Nematic and Isotropic Phases. Bulletin of the Chemical Society of Japan.

- BenchChem Technical Support Team. (2025). Application Note: Synthesis of Nematic Liquid Crystals Incorporating a Ketal-Protected Cyclohexanone Moiety. BenchChem.

- Al-Maharik, N., Kirsch, P., Slawin, A. M. Z., Cordes, D. B., & O'Hagan, D. (2016). Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. Organic & Biomolecular Chemistry, 14(42), 9974–9980.

- The Good Scents Company. (n.d.). 4-ethyl cyclohexanone.

- (n.d.). Four unit linking groups III. Liquid crystals of negative dielectric anisotropy. Liquid Crystals, 10(2).

- Perez Lemus, G. R., Wang, X., De Pablo, J., & Abbott, N. (2022).

- Al-Maharik, N., Kirsch, P., Slawin, A. M. Z., Cordes, D. B., & O'Hagan, D. (2016). Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. University of St Andrews Research Portal.

- Stenutz. (n.d.). 4-ethylcyclohexanone.

- Osman, M. A. (1979). Nematic Liquid Crystals with High Positive Dielectric Anisotropy.

- ChemBK. (2024). Cyclohexanone, 4-ethyl-.

- Wu, S. T., & Wu, C. S. (n.d.). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications.

- Sigma-Aldrich. (n.d.). 4-Ethylcyclohexanone 97%.

- Google Patents. (n.d.). CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone.

- Gray, G. W., & McDonnell, D. G. (n.d.). Liquid Crystal Compounds Incorporating the Trans-1,4-Substituted Cyclohexane Ring System. Molecular Crystals and Liquid Crystals.

- ChemicalBook. (2025). This compound.

- Google Patents. (n.d.). WO1995020021A1 - Liquid crystal compound and liquid crystal composition containing the same.

- ResearchG

- ResearchGate. (n.d.). Chemical structure of the components of used liquid crystal.

- Merck Group. (n.d.). Liquid crystal phases.

- Guidechem. (n.d.). What is the synthesis and application of 4-Pentylcyclohexanone?.

- Taylor & Francis Online. (2024). Uncommon building blocks in liquid crystals.

- Google Patents. (n.d.). EP0023730B1 - Cyclohexylcyclohexanoates, process for their preparation and liquid-crystal mixture containing them.

- LillOA. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals.

- TCI Chemicals. (n.d.). Liquid Crystal Materials.

- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.

- Google Patents. (n.d.). EP0568040A1 - Cyclohexane derivative and liquid crystal composition containing the same.

- ChemicalBook. (n.d.). 4-(4-Propylcyclohexyl)cyclohexanone synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. WO1995020021A1 - Liquid crystal compound and liquid crystal composition containing the same - Google Patents [patents.google.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Liquid crystal phases [merckgroup.com]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound | 150763-13-6 [chemicalbook.com]

- 8. 4-Ethylcyclohexanone 97 5441-51-0 [sigmaaldrich.com]

- 9. 4-ethyl cyclohexanone, 5441-51-0 [thegoodscentscompany.com]

- 10. chembk.com [chembk.com]

- 11. CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone - Google Patents [patents.google.com]

- 12. Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Making sure you're not a bot! [lilloa.univ-lille.fr]

The Lynchpin of Advanced Liquid Crystal Displays: A Technical Guide to 4-(4-Ethylcyclohexyl)cyclohexanone

In the relentless pursuit of higher resolution, faster response times, and greater thermal stability in liquid crystal displays (LCDs), the molecular architecture of the liquid crystal (LC) materials themselves is paramount. At the heart of many high-performance LC mixtures lies a class of compounds prized for their unique combination of a rigid core and flexible aliphatic substituents: the bicyclohexyls. This technical guide delves into a key precursor for these advanced materials, 4-(4-ethylcyclohexyl)cyclohexanone. We will explore its synthesis, characterization, and the profound influence of its structural motifs on the mesomorphic and electro-optical properties of the final liquid crystal molecules. This document is intended for researchers, materials scientists, and professionals in drug development who are engaged in the design and synthesis of novel liquid crystalline materials.

The Strategic Importance of the Bicyclohexyl Core

The inclusion of saturated alicyclic rings, such as cyclohexane, is a well-established strategy for modulating the properties of liquid crystals. Unlike their aromatic counterparts, bicyclohexyl-based LCs exhibit a unique set of characteristics:

-